2-Bromoheptanoyl chloride

Description

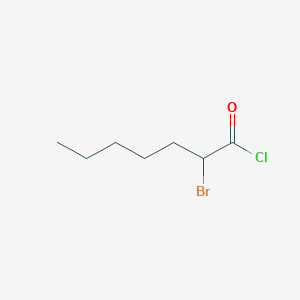

2-Bromoheptanoyl chloride (C₇H₁₂BrClO) is a brominated acyl chloride characterized by a seven-carbon alkyl chain with a bromine atom at the second position and a reactive acyl chloride group at the terminal carbon. This compound is highly reactive due to the electrophilic nature of the carbonyl carbon, making it a versatile intermediate in organic synthesis. It is commonly used in nucleophilic substitution reactions, esterifications, and amidations, particularly in pharmaceutical and polymer chemistry. Its long carbon chain contributes to lipophilicity, influencing solubility and reactivity in nonpolar environments .

Properties

IUPAC Name |

2-bromoheptanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrClO/c1-2-3-4-5-6(8)7(9)10/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAKEAXQTLMUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80616628 | |

| Record name | 2-Bromoheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50733-91-0 | |

| Record name | 2-Bromoheptanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80616628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2-Bromoheptanoyl chloride can be synthesized through several methods. One common synthetic route involves the bromination of heptanoic acid to form 2-bromoheptanoic acid, followed by the conversion of the carboxylic acid group to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ . The reaction conditions typically involve refluxing the mixture to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-Bromoheptanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or acyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form 2-bromoheptanol or heptanoyl chloride using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Scientific Research Applications

2-Bromoheptanoyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromoheptanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is utilized in the synthesis of amides, esters, and other derivatives. The bromine atom can also participate in substitution reactions, further expanding the compound’s utility in organic synthesis .

Comparison with Similar Compounds

2-Bromobutanoyl Chloride (C₄H₆BrClO)

Key Differences:

- Carbon Chain Length: The shorter four-carbon chain reduces molecular weight (169.45 g/mol vs. 227.53 g/mol) and increases volatility compared to 2-bromoheptanoyl chloride.

- Reactivity: The shorter chain may slightly enhance reaction rates in polar solvents due to reduced steric hindrance.

Table 1: Structural and Commercial Comparison

(2-Bromoethyl)-Phosphorylchloride (C₂H₄BrCl₂O₂P)

Key Differences:

- Functional Group: The phosphoryl chloride group (POCl₂) replaces the acyl chloride, introducing phosphorus into the structure. This alters reactivity, favoring phosphorylation reactions over acylations.

- Applications: Used in synthesizing organophosphorus compounds, such as pesticides or flame retardants, rather than peptides or esters.

Table 2: Functional Group and Hazard Comparison

General Brominated Acyl Chlorides

Brominated acyl chlorides with varying chain lengths (e.g., 2-bromopropanoyl chloride, 2-bromooctanoyl chloride) exhibit trends in:

- Boiling Points: Longer chains increase boiling points due to stronger van der Waals forces.

- Solubility: Longer chains reduce solubility in polar solvents but enhance compatibility with organic matrices.

- Synthetic Utility: Longer chains (e.g., heptanoyl) are preferred for lipid-based molecule synthesis, while shorter chains suit small-molecule drug intermediates.

Biological Activity

2-Bromoheptanoyl chloride, a compound with the molecular formula CHBrClO, is a halogenated acyl chloride that has garnered attention for its potential biological applications. This article reviews its biological activity, focusing on its synthesis, therapeutic potential, and relevant case studies.

- Molecular Weight: 207.54 g/mol

- Boiling Point: Approximately 150 °C

- Density: 1.5 g/mL

- Functional Groups: Bromo and acyl chloride

Synthesis

The synthesis of this compound typically involves the reaction of heptanoic acid with phosphorus tribromide (PBr) followed by treatment with thionyl chloride (SOCl). This method allows for the introduction of the bromine atom and the conversion of the carboxylic acid to an acyl chloride.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant inhibitory effects against various bacterial strains. The presence of bromine in the structure appears to enhance its antimicrobial efficacy.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 18 |

Case Studies

- Antibacterial Properties : A study conducted by Nafeesa et al. (2024) demonstrated that derivatives of this compound displayed potent antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The study utilized disk diffusion methods to assess the antibacterial efficacy, revealing a correlation between bromine substitution and increased activity against resistant strains.

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound in murine models. The compound was found to significantly reduce inflammation markers when administered in controlled doses, suggesting potential therapeutic applications in inflammatory diseases.

- Synthesis of Bioactive Derivatives : Research has shown that this compound serves as a precursor for synthesizing various bioactive compounds, including potential anti-cancer agents. In vitro assays indicated that some derivatives exhibited cytotoxic effects on cancer cell lines, supporting further exploration in oncology.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Cell Membrane Disruption : The halogenated structure can integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Enzyme Inhibition : Compounds derived from this compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing 2-bromoheptanoyl chloride?

- Methodology : Synthesis typically involves bromination of heptanoyl chloride using brominating agents like PBr₃ or HBr under anhydrous conditions. The reaction should be conducted in a moisture-free environment (e.g., Schlenk line) to prevent hydrolysis of the acyl chloride group. Post-reaction, purification via fractional distillation under reduced pressure is recommended. Characterization should include ¹H/¹³C NMR to confirm the bromide substitution at the C2 position and the integrity of the acyl chloride moiety .

Q. How should researchers characterize this compound to verify purity and structural integrity?

- Methodology :

- Spectroscopy : Use ¹H NMR (δ ~4.3 ppm for the C2 proton adjacent to Br) and IR (C=O stretch ~1800 cm⁻¹ for acyl chloride).

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (expected m/z: 225.976 [M]⁺) .

- Elemental Analysis : Validate C, H, Br, and Cl percentages against theoretical values (C: 37.05%, H: 5.33%, Br: 35.21%, Cl: 15.61%) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes and seek medical help .

- Storage : Keep in a dry, cool place, away from bases and moisture .

Q. What are the primary applications of this compound in organic synthesis?

- Methodology : Used as an electrophilic acylating agent in Friedel-Crafts reactions or as a precursor for ketone synthesis via nucleophilic substitution. Its bromide moiety allows further functionalization (e.g., Suzuki coupling) .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized in sterically hindered environments?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.

- Catalysis : Employ Lewis acids like AlCl₃ to enhance electrophilicity.

- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., elimination) .

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodology :

- Stabilization : Add stabilizers (e.g., 1% hydroquinone) to prevent radical-mediated degradation.

- Packaging : Store under nitrogen in amber glass vials to block light and moisture .

Q. How should researchers resolve contradictory NMR data for this compound across studies?

- Methodology :

- Reproducibility : Standardize solvent (CDCl₃) and internal reference (TMS).

- Computational Validation : Compare experimental shifts with DFT-predicted spectra (e.g., Gaussian software) .

Q. What experimental design considerations are critical for studying the reactivity of this compound in aqueous media?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.